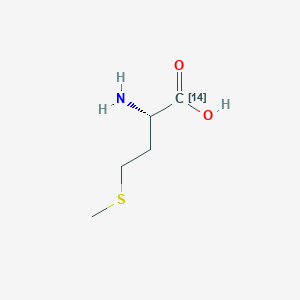
L-Methionine-1-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine-1-14C is a radiolabeled form of the essential amino acid L-methionine, where the carbon-14 isotope is incorporated at the first carbon position. This compound is widely used in biochemical and medical research due to its ability to trace metabolic pathways and study protein synthesis, methylation processes, and other cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Methionine-1-14C can be synthesized through various methods, including the incorporation of carbon-14 labeled precursors into the methionine molecule. One common method involves the use of [14C]bromoacetic acid, which reacts with homoserine to form this compound .
Industrial Production Methods: Industrial production of L-methionine typically involves chemical synthesis or microbial fermentation. Chemical synthesis often uses acrolein, methanethiol, and hydrogen cyanide as starting materials . Microbial fermentation, on the other hand, employs genetically engineered strains of Escherichia coli or Corynebacterium glutamicum to produce L-methionine from renewable resources .
Analyse Des Réactions Chimiques
Types of Reactions: L-Methionine-1-14C undergoes various chemical reactions, including:
Oxidation: L-methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: The methyl group of methionine can be transferred to other molecules in transmethylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Methionine sulfoxide reductase enzyme.
Substitution: S-adenosylmethionine (SAM) as a methyl donor.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various methylated compounds.
Applications De Recherche Scientifique
L-Methionine-1-14C is extensively used in scientific research due to its radiolabeled nature, which allows for precise tracking and measurement in various biological processes. Some key applications include:
Chemistry: Studying the kinetics and mechanisms of methionine-related reactions.
Biology: Investigating protein synthesis, methylation processes, and metabolic pathways.
Medicine: Exploring the role of methionine in cancer metabolism and other diseases.
Industry: Used in the production of radiolabeled compounds for research and diagnostic purposes
Mécanisme D'action
L-Methionine-1-14C exerts its effects primarily through its incorporation into proteins and other biomolecules. The radiolabeled carbon allows researchers to track the compound’s movement and transformation within cells. Methionine is a precursor for S-adenosylmethionine (SAM), which is involved in methylation reactions that regulate gene expression and other cellular processes .
Comparaison Avec Des Composés Similaires
L-Methionine: The non-radiolabeled form of the amino acid.
DL-Methionine: A racemic mixture of D- and L-methionine.
N-Acetyl-L-Methionine: A derivative used as a dietary supplement.
Uniqueness: L-Methionine-1-14C is unique due to its radiolabeled carbon, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and kinetics of methionine metabolism is crucial .
Propriétés
Formule moléculaire |
C5H11NO2S |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylsulfanyl(114C)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+2 |
Clé InChI |
FFEARJCKVFRZRR-QRTGCQPVSA-N |
SMILES isomérique |
CSCC[C@@H]([14C](=O)O)N |
SMILES canonique |
CSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



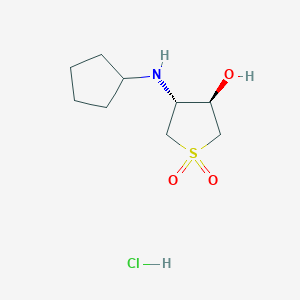
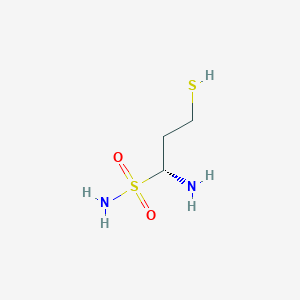
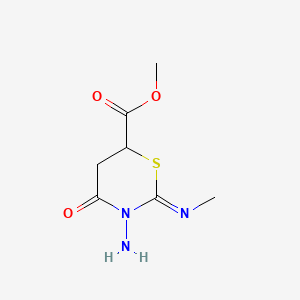
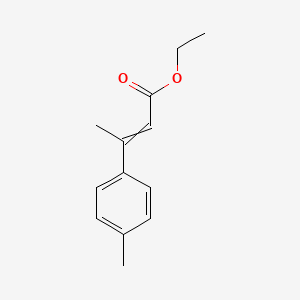

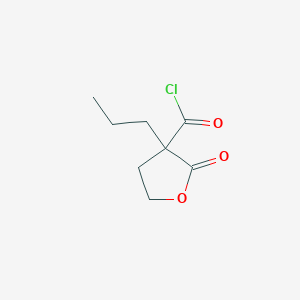
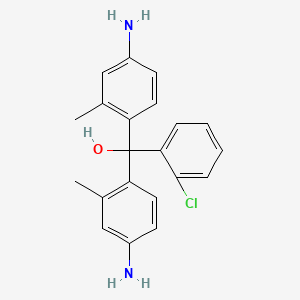


![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)

